Biphenylene-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84017-29-8 |
|---|---|
Molecular Formula |
C13H7N |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
biphenylene-2-carbonitrile |
InChI |
InChI=1S/C13H7N/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H |
InChI Key |
FCAZIGUUPPQPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Biphenylene 2 Carbonitrile Derivatives
Transition Metal-Catalyzed Strategies for Biphenylene-2-carbonitrile Construction
Transition metals have become indispensable tools in modern organic synthesis, offering powerful catalytic cycles for the formation of carbon-carbon bonds. The construction of the this compound scaffold has been significantly advanced through the use of palladium, rhodium, copper, and nickel catalysts, each presenting unique advantages in terms of efficiency, functional group tolerance, and reaction mechanism.
Palladium-Catalyzed C-H Bond Activation and Cross-Coupling Reactions
Palladium catalysis is a cornerstone of cross-coupling chemistry. For the synthesis of this compound derivatives, palladium(II)-catalyzed C-H bond activation has proven to be a particularly effective strategy. acs.orgnih.gov This approach utilizes the nitrile group (-CN) of an aryl nitrile as an endogenous directing group, guiding the palladium catalyst to selectively activate a C-H bond at the ortho position. The subsequent cross-coupling with an aryl halide furnishes the desired biphenyl-2-carbonitrile structure. acs.org
The reaction is typically carried out in a trifluoroacetic acid (TFA) medium, which facilitates the C-H activation step. nih.gov This method allows for the synthesis of a variety of biphenyl-2-carbonitrile derivatives from readily available aryl nitriles and aryl halides in moderate to good yields. acs.orgnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation, and finally, reductive elimination to yield the product and regenerate the active catalyst. mdpi.com The development of specialized ligands and stable palladium(II) precatalysts has further enhanced the efficiency and scope of these reactions. nih.govrsc.org An efficient palladium-catalyzed strategy has also been reported for the synthesis of 2-(2'-biphenyl)-benzimidazoles through regioselective C-H bond activation, highlighting the power of this approach for creating complex biaryl systems. nycu.edu.tw
Table 1: Palladium-Catalyzed Synthesis of Biphenyl-2-carbonitrile Derivatives
| Starting Materials | Catalyst System | Solvent/Medium | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Nitrile + Aryl Halide | Pd(II) | TFA | Cyano group as directing group | Moderate to Good | acs.orgnih.gov |
| 2-Aryl-benzimidazole + Iodobenzene | Pd(OAc)₂ / AgOAc | Sealed Tube | Benzimidazole (B57391) as directing group for regioselective arylation | High | nycu.edu.tw |
Rhodium(III)-Catalyzed C-H Arylation and Functionalization Pathways
Rhodium(III) catalysis has emerged as a powerful alternative for C-H activation, offering distinct reactivity and selectivity. A notable advancement is the direct synthesis of biphenyl-2-carbonitriles through a Rh(III)-catalyzed C-H Hiyama cross-coupling reaction. acs.orgacs.orgnih.gov This methodology employs benzimidate derivatives, which serve a dual role: the imidate acts as an effective directing group for ortho-C-H activation, and it is also the precursor to the nitrile functionality upon dealcoholization. acs.orgmolaid.com
This process is efficiently conducted in water, presenting a significant advantage in terms of environmental sustainability. acs.orgnih.gov The coupling partners for the benzimidates are arylsilanes, which are known for their low toxicity and high stability. acs.org The catalytic cycle is believed to involve C-H activation to form a rhodacycle intermediate, followed by transmetalation with the arylsilane and reductive elimination. acs.org This protocol provides a straightforward and environmentally conscious route to potentially useful biphenyl-2-carbonitrile derivatives in moderate to good yields. acs.org
Table 2: Rhodium(III)-Catalyzed Synthesis of Biphenyl-2-carbonitriles
| Starting Materials | Catalyst System | Solvent | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Benzimidate Derivatives + Arylsilanes | Cp*Rh(III) | Water | Benzimidate as directing group and nitrile source | Moderate to Good | acs.orgacs.orgnih.gov |
| 1,2,3-Triazoles + o-Cyanobenzaldehyde | Rhodium Catalyst | Not Specified | Annulation reaction to form complex diaryl systems | Good to Excellent | rsc.org |
Copper-Catalyzed Transformations and Mechanistic Insights
Copper catalysts, valued for their low cost and unique reactivity, provide another avenue for constructing biphenyl (B1667301) frameworks. Copper-catalyzed reactions have been utilized in the synthesis of biphenylene (B1199973) structures through the intramolecular coupling of organozinc species derived from 2,2'-dilithiobiaryls. rsc.org The presence of copper(II) chloride facilitates smooth transmetalation and reductive elimination, leading to the formation of the biphenylene core in good yields. rsc.org
Mechanistically, many copper-catalyzed cross-coupling reactions are proposed to proceed via an "oxidase"-type mechanism involving two redox half-reactions: the aerobic oxidation of a Cu(I) catalyst to Cu(II), followed by the Cu(II)-promoted coupling step. rsc.org In the context of biphenyl synthesis, copper catalysis can mediate the dimerization of arylboronic acids or facilitate coupling with various partners. nih.gov For instance, the nucleophilic addition of Grignard reagents to biaryl-2-carbonitriles can produce N-H imines, which then undergo a copper-catalyzed C-N bond formation to yield phenanthridine (B189435) derivatives, showcasing the versatility of the this compound scaffold in subsequent transformations. nih.govrsc.org
Table 3: Copper-Catalyzed Synthesis of Biphenylene and Derivatives
| Starting Materials | Catalyst System | Key Transformation | Mechanistic Insight | Yield | Reference |
|---|---|---|---|---|---|
| 2,2'-Dilithiobiaryls / ZnCl₂ | CuCl₂ | Intramolecular coupling to form Biphenylene | Transmetalation and reductive elimination | 46-81% | rsc.org |
| Biaryl-2-carbonitriles + Grignard Reagents | Copper Catalyst | Formation of Phenanthridines | Nucleophilic addition followed by Cu-catalyzed C-N bond formation | Not Specified | nih.govrsc.org |
Nickel-Catalyzed Coupling Approaches
Nickel catalysis has gained prominence as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Negishi cross-coupling, which joins organozinc reagents with organic halides, is a well-established method for forming C-C bonds and can be applied to the synthesis of biphenyl derivatives. rsc.org These reactions can be facilitated by catalyst systems such as Ni(acac)₂/PPh₃ and can proceed under microwave irradiation to afford biphenyls in good yields. rsc.org
The general mechanism for nickel-catalyzed cross-coupling mirrors that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. issuu.com A key advantage of nickel is its ability to activate more challenging electrophiles, including those with C-O bonds, expanding the range of accessible starting materials. issuu.com Furthermore, the development of enantioselective nickel-catalyzed reductive cross-coupling reactions, which join two different electrophiles in the presence of a reductant, has opened doors to the asymmetric synthesis of chiral C(sp³)-containing molecules, a methodology that could be extended to chiral biphenylene derivatives. nih.gov
Table 4: Nickel-Catalyzed Synthesis of Biphenyl Scaffolds
| Reaction Type | Starting Materials | Catalyst System | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | Aryl Zinc Halides + Haloarenes | Ni(acac)₂ / PPh₃ | Formation of biphenyl derivatives | 75-95% | rsc.org |
| Reductive Cross-Coupling | Two Electrophiles (e.g., Aryl Halide + Alkyl Halide) | Ni(II) / Chiral Ligand | Enantioselective formation of C(sp³)-C(sp²) bonds | High enantioselectivity | nih.gov |
Metal-Free Organic Synthesis Routes to this compound Scaffolds
Driven by the principles of green chemistry, metal-free synthesis strategies have been developed to avoid the cost, toxicity, and purification challenges associated with transition metals. preprints.org For biphenyl-related structures, these methods often rely on radical intermediates or base-promoted homolytic aromatic substitution (BHAS) mechanisms. acs.org
One such approach involves the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls to form fluorenones. beilstein-journals.org This metal- and additive-free cross-dehydrogenative coupling (CDC) proceeds via radical intermediates and is compatible with various functional groups, including cyano groups. beilstein-journals.org Another strategy involves the ring transformation of pyranone derivatives. For example, bulky biphenyl-flanked V-shaped m-terphenyl (B1677559) scaffolds can be synthesized from 4-amino-6-biphenyl-2H-pyran-2-ones using a ketone and a base like potassium hydroxide (B78521), completely avoiding the use of metals. rsc.org The mechanism involves a base-generated carbanion attacking the pyranone ring, leading to a ring-opening and subsequent recyclization cascade. rsc.org These examples demonstrate the potential of metal-free reactions to construct complex aryl scaffolds like that of this compound.
Regio- and Stereoselective Synthesis Approaches
Controlling the precise spatial arrangement of atoms is a paramount goal in chemical synthesis. Regioselectivity, the control of where a reaction occurs on a molecule, is critical in the synthesis of substituted biphenyls like this compound. As discussed in the context of palladium and rhodium catalysis, the use of directing groups is a primary strategy for achieving high regioselectivity. nycu.edu.twacs.org Functional groups such as nitrile, imidate, or benzimidazole can coordinate to the metal center, positioning the catalyst to activate a specific C-H bond, typically at the ortho position, thus ensuring the formation of the desired 2-substituted biphenyl isomer. acs.orgnycu.edu.tw
Stereoselectivity, the control over the 3D orientation of the product, becomes relevant when creating chiral molecules. While this compound itself is achiral, the synthesis of its chiral derivatives would require stereoselective methods. This can be achieved by employing chiral catalysts, such as a metal complex bearing a chiral ligand. nih.gov For example, enantioselective nickel-catalyzed reductive cross-couplings utilize chiral bis(oxazoline) (BOX) ligands to control the stereochemistry of the newly formed stereocenter. nih.gov Similarly, rhodium-catalyzed asymmetric C-H functionalization often employs chiral phosphine (B1218219) ligands like SEGPHOS. rsc.org Although not directly applied to this compound in the cited literature, these principles of using chiral ligands or auxiliaries are the foundation for achieving stereoselective synthesis of chiral analogs. nih.govmdpi.com
Solvent Effects and Reaction Condition Optimization in this compound Synthesis
The efficiency, yield, and purity of this compound and its derivatives are profoundly influenced by the chosen solvent and reaction conditions. The optimization of these parameters is a critical step in developing viable synthetic methodologies, aiming to enhance product formation while minimizing reaction times and the generation of impurities. Research in this area focuses on the systematic screening of solvents, bases, catalysts, and temperature to identify the most favorable environment for a specific transformation.
Solvent Effects in Synthesis
The choice of solvent is paramount as it can affect reactant solubility, reaction rates, and even alter the reaction pathway. The synthesis of complex biphenyl derivatives often involves screening various solvents to determine the optimal medium.
In the metal-free synthesis of V-shaped m-terphenyls, which are complex biphenyl-containing structures, a range of solvents were tested for the key ring transformation step. The study found that polar aprotic solvents were necessary, with dimethylformamide (DMF) providing a significantly higher yield (85%) compared to dimethyl sulfoxide (B87167) (DMSO) (71%). Other solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) failed to promote the reaction, underscoring the critical role of the solvent in this transformation. rsc.org
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | KOH | DMF | 85 |
| 2 | KOH | DMSO | 71 |
| 3 | NaOH | DMF | 78 |
| 4 | Cs2CO3 | DMF | 65 |
| 5 | KOH | THF | No Reaction |
| 6 | KOH | 1,4-dioxane | No Reaction |
Data adapted from a study on the synthesis of m-terphenyls via ring transformation. rsc.org
In other synthetic routes, such as the preparation of intermediates for the drug Irbesartan, solvent screening is also crucial. For a key bromination step to produce 4'-bromomethyl-biphenyl-2-carbonitrile, various solvents including carbon tetrachloride, chloroform, dichloromethane, and acetonitrile (B52724) were evaluated to optimize yield and minimize the formation of dibromo impurities. rasayanjournal.co.in Acetonitrile was ultimately selected as the optimal solvent medium for this specific transformation. rasayanjournal.co.in
A significant advancement in making these syntheses more environmentally friendly is the use of water as a solvent. An efficient method for the direct synthesis of biphenyl-2-carbonitrile derivatives has been developed using a rhodium(III)-catalyzed C-H Hiyama cross-coupling reaction in water, highlighting a sustainable approach to forming this structural motif. nih.gov
Optimization of Reaction Conditions
Beyond solvent selection, the optimization of other reaction parameters such as the choice of base and temperature is essential for maximizing yields.
Base and Temperature Screening:
In the synthesis of certain 3-amino-[1,1'-biphenyl]-2-carbonitrile derivatives, a systematic optimization of the base and temperature was performed. rsc.org The reaction was tested with various bases in different solvents. Initially, sodium hydroxide (NaOH) in DMF and DMSO at 45°C gave modest yields of 43-45%. rsc.org A switch to potassium hydroxide (KOH) as the base in the same solvents and at the same temperature significantly improved the yield to 67-72%. rsc.org
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | DMF | 45 | 43 |
| 2 | NaOH | DMSO | 45 | 45 |
| 3 | KOH | DMSO | 45 | 67 |
| 4 | KOH | DMF | 45 | 72 |
| 5 | KOH | DMF | 90 | 58 |
| 6 | NaH | DMF | 45 | 41 |
| 7 | KOtBU | DMF | 45 | 65 |
| 8 | NaNH2 | DMF | 45 | 62 |
Data from a study on the optimization for the synthesis of 3-amino-[1,1'-biphenyl]-2-carbonitrile derivatives. rsc.org
Modern approaches to reaction optimization may also employ advanced techniques such as autonomous closed-loop photochemical methods guided by Bayesian optimization algorithms to efficiently explore reaction parameters and identify optimal conditions for producing biphenyl-2-carbonitrile derivatives. rsc.org
Computational and Theoretical Chemistry Studies of Biphenylene 2 Carbonitrile
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For excited-state properties, Time-Dependent DFT (TD-DFT) is the corresponding method of choice.
DFT calculations are instrumental in characterizing the electronic structure of Biphenylene-2-carbonitrile. The distribution of electrons within the molecule is fundamental to its stability, reactivity, and spectroscopic properties. Key to this understanding is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most easily removed, indicating the molecule's ability to act as an electron donor. Conversely, the LUMO represents the region most likely to accept an electron, reflecting its electron-acceptor capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. rsc.org
For this compound, the HOMO is expected to be a π-orbital with electron density distributed primarily across the two aromatic rings. The LUMO is also a π*-antibonding orbital, with significant density over the biphenyl (B1667301) system and influenced by the electron-withdrawing cyano group. iucr.org DFT calculations on closely related substituted biphenyls confirm that the HOMO is typically concentrated on the biphenyl rings, while the LUMO distribution is also heavily influenced by the aromatic system. iucr.orgiucr.org The electrophilicity index, another descriptor derived from HOMO and LUMO energies, can quantify the molecule's ability to act as an electrophile. iucr.org Studies on similar structures, such as 3-Amino-4'-methyl-[1,1'-biphenyl]-2-carbonitrile, utilize DFT to map charge distribution and identify reactive hotspots. vulcanchem.com
Table 1: Representative Calculated Electronic Properties for Biphenyl Derivatives from DFT (Note: Values are illustrative, based on published data for analogous compounds, and can vary with the specific functional and basis set used.)
| Property | Representative Value | Significance | Source |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital | chemmethod.com |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital | chemmethod.com |
| HOMO-LUMO Gap (ΔE) | 4.3 - 5.3 eV | Correlates with chemical reactivity and stability | iucr.orgchemmethod.com |
| Electrophilicity Index (ω) | ~3.5 eV | Measures the capacity to accept electrons | iucr.org |
The three-dimensional structure of this compound is not rigid. Like other biphenyl derivatives, its most significant degree of conformational freedom is the rotation around the C1-C1' single bond connecting the two phenyl rings. Computational methods are essential for mapping the potential energy surface (PES) associated with this rotation. uni-muenchen.dechemshell.org
A relaxed PES scan, where the dihedral angle between the rings is systematically varied while all other geometric parameters are optimized, reveals the molecule's conformational landscape. uni-muenchen.de For biphenyl systems, a competition exists between two primary forces:
π-Conjugation: Overlap between the π-orbitals of the two rings, which is maximized in a planar conformation (0° or 180° dihedral angle) and is stabilizing.
Steric Hindrance: Repulsive interactions between the hydrogen atoms at the ortho positions (positions 2', 6, and 6'), which are maximized in a planar conformation and are destabilizing.
The balance of these effects results in the most stable conformation being a non-planar, twisted structure. nih.gov Computational studies on various substituted biphenyls consistently predict an equilibrium dihedral angle between 26° and 60°. iucr.orgnih.govresearchgate.net The planar conformations represent transition states on the potential energy surface, with a rotational barrier that is typically a few kcal/mol. researchgate.net For example, DFT calculations on a related molecule showed a rotational barrier of approximately 3.3 kcal/mol. researchgate.net
Table 2: Typical Conformational Parameters for Biphenyl Systems from Computational Studies
| Parameter | Description | Typical Calculated Value | Source |
| Equilibrium Dihedral Angle | The torsion angle between the phenyl rings in the lowest energy state. | 26° - 60° | iucr.orgnih.govresearchgate.net |
| Rotational Energy Barrier | The energy required to rotate through the planar transition state. | ~3 - 12 kJ/mol | researchgate.net |
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which is crucial for their characterization.
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of this compound. These calculations produce a set of normal modes and their corresponding frequencies, which can be directly compared to experimental Infrared (IR) and Raman spectra. tandfonline.comresearchgate.net To improve agreement with experimental data, calculated frequencies are often scaled using specific factors to account for systematic errors from anharmonicity and the chosen level of theory. helsinki.fi The potential energy distribution (PED) analysis can then be used to assign each calculated frequency to specific molecular motions, such as the characteristic C≡N stretch, C-H bends, or phenyl ring breathing modes. helsinki.fi Such analyses have been successfully performed on very similar compounds like 4'-halomethyl-2-biphenylcarbonitrile. helsinki.fi
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. respectprogram.orgmdpi.com These calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org Studies on related biphenyl carbonitriles show that TD-DFT calculations can reproduce experimental UV-Vis spectra well, validating the method for predicting the absorption properties of new derivatives. helsinki.firesearchgate.net The primary electronic transitions in these molecules are typically π → π* transitions within the conjugated biphenyl system.
Molecular Dynamics Simulations and Ab Initio Calculations for Structural Insights
While DFT focuses on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time at finite temperatures. MD simulations model the atomic motions by solving Newton's equations of motion, offering insights into conformational dynamics, flexibility, and interactions with a solvent environment. mdpi.com For biphenyl derivatives, MD has been used to refine conformational searches by exploring the accessible conformational space more broadly than simple energy minimization. nih.gov
Ab initio (from first principles) and DFT methods are the gold standard for determining precise, optimized geometric parameters without empirical data. These calculations yield detailed structural information, including bond lengths, bond angles, and dihedral angles for the molecule in its equilibrium state. researchgate.netresearchgate.net For this compound, calculations would provide the precise lengths of the C-C bonds within the rings, the inter-ring C-C bond, the C≡N triple bond, and the various bond angles that define its three-dimensional shape. mdpi.com The accuracy of these predictions is often high, with results typically in good agreement with experimental data from techniques like X-ray crystallography, when available. iucr.org
Table 3: Representative Ab Initio / DFT Calculated Bond Lengths for a Biphenyl Core Structure (Note: Based on published data for biphenyl and its derivatives. Bond lengths are in Angstroms, Å.)
| Bond | Representative Calculated Length (Å) | Source |
| C-C (in-ring) | 1.39 - 1.41 | mdpi.com |
| C-C (inter-ring) | 1.48 - 1.49 | mdpi.com |
| C-H | ~1.08 | nih.gov |
| C-C≡N | ~1.45 | researchgate.net |
| C≡N | ~1.16 | researchgate.net |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways, identify intermediates, and calculate the energies of transition states. tandfonline.commit.edu This provides a molecular-level understanding of how a reaction proceeds.
A notable example involving the biphenyl-2-carbonitrile scaffold is the computationally-supported mechanism for the synthesis of phenanthridine (B189435) derivatives. rsc.org This reaction demonstrates the utility of the nitrile group as a synthetic handle. The proposed mechanism proceeds in two main stages:
Nucleophilic Addition: A Grignard reagent (R-MgBr) performs a nucleophilic attack on the electrophilic carbon of the nitrile group in the biaryl-2-carbonitrile starting material. This breaks the C≡N pi-bond and, after workup, forms an N-H imine intermediate.
Cu-Catalyzed Cyclization: The imine intermediate then undergoes an intramolecular C-N bond formation via a copper-catalyzed process. This step involves the formation of a new bond between the imine nitrogen and a C-H bond on the adjacent phenyl ring, leading to the fused, aromatic phenanthridine core. Computational studies can model the energetics of this cyclization and the role of the copper catalyst in facilitating the transformation. rsc.org
Quantum Chemical Investigations of Reactivity and Selectivity
Quantum chemical methods provide a framework for predicting and rationalizing the chemical reactivity and selectivity of this compound. By analyzing the electronic properties of the molecule, one can forecast how it will behave in chemical reactions. numberanalytics.com
The reactivity is largely governed by the frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential.
Nucleophilic Attack: The cyano group (-CN) is strongly electron-withdrawing. This polarization makes the nitrile carbon atom electron-deficient and thus susceptible to attack by nucleophiles, as seen in the reaction with Grignard reagents. rsc.org
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group deactivates the aromatic ring to which it is attached (the 2-position ring) towards electrophilic attack. The other phenyl ring (the 1'-position ring) would be the preferred site for electrophilic substitution. DFT calculations, particularly through the generation of Molecular Electrostatic Potential (MEP) maps, can visualize the electron-rich and electron-poor regions of the molecule, highlighting the most probable sites for electrophilic attack. vulcanchem.com For substituted biphenyl-2-carbonitriles, DFT has been used to predict the regioselectivity of reactions like nitration, confirming that substitution occurs on the more activated ring. vulcanchem.com
These computational approaches allow for a rational design of synthetic strategies and provide a predictive understanding of the molecule's chemical behavior, guiding experimental efforts to achieve desired outcomes with greater efficiency.
Advanced Spectroscopic and Structural Characterization Methodologies for Biphenylene 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.
Studies on derivatives of biphenylene-2-carbonitrile, such as 4'-methylbiphenyl-2-carbonitrile, have utilized ¹H and ¹³C NMR to confirm their structures. nih.gov For instance, the ¹H and ¹³C NMR spectra of 4'-methylbiphenyl-2-carbonitrile were recorded in DMSO solution to analyze the chemical shifts and confirm the molecular structure. nih.gov The synthesis of various biphenyl-2-carbonitrile derivatives has been reported, with characterization by ¹H NMR, ¹³C NMR, and mass spectral analysis. researchgate.net
In a broader context, the NMR data for related biphenyl (B1667301) carbonitrile structures provide a reference for understanding the spectral characteristics. For example, the ¹H NMR spectrum of biphenyl-4-carbonitrile shows distinct signals for its aromatic protons, and its ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the biphenyl system and the nitrile group. rsc.orgrsc.org The chemical shifts in these compounds are influenced by the electronic effects of the substituents and the dihedral angle between the two phenyl rings.
Table 1: Representative NMR Data for Biphenyl Carbonitrile Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Biphenyl-4-carbonitrile | CDCl₃ | 7.72 (d, J = 7.2 Hz, 2H), 7.62 (t, J =3.6 Hz,1H), 7.50 – 7.58 (m, 3H), 7.46 (d, J = 7.6 Hz,1H), 7.30 – 7. 38 (m, 2H) | 147.2, 146.3, 141.4, 135.7, 135.2, 130.2, 129.7, 127.0, 125.6, 122.3 |
| 4'-Methylbiphenyl-2-carbonitrile | DMSO | Data recorded but specific shifts not detailed in the abstract. | Data recorded but specific shifts not detailed in the abstract. |
| 2'-Methyl-biphenyl-4-carbonitrile | - | 8.19 (d, J = 2.8 Hz, 1H), 8.18 (d, J = 3.6 Hz, 1H), 7.50 – 7.93 (m, 4H), 7.51(d, J = 3.6 Hz,1H), 7.12(s, 1H), 2.39 (s, 3H) | 158.7, 148.9, 147.1, 138.3, 133.6, 130.9, 128.4, 127.0, 126.0, 125.5, 124.9, 122.7, 20.7 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies
For 4'-methylbiphenyl-2-carbonitrile, both FT-IR and FT-Raman spectra have been recorded and analyzed. nih.govnih.gov The experimental vibrational frequencies were compared with theoretical calculations to assign the observed bands to specific normal modes of vibration. nih.gov The FT-IR spectrum of 4'-methylbiphenyl-2-carbonitrile was recorded in the 4000–400 cm⁻¹ region, while the FT-Raman spectrum was observed between 3500 and 50 cm⁻¹. nih.gov The nitrile (C≡N) stretching vibration is a particularly characteristic band in the IR and Raman spectra of these compounds.
Table 2: Vibrational Spectroscopy Data for 4'-Methylbiphenyl-2-carbonitrile
| Spectroscopic Technique | Spectral Region | Key Findings |
| FT-IR | 4000-400 cm⁻¹ | Analysis of functional group vibrations. nih.gov |
| FT-Raman | 3500-50 cm⁻¹ | Complements FT-IR data for a complete vibrational assignment. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. bspublications.net The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the presence of chromophores.
The UV absorption spectrum of 4'-methylbiphenyl-2-carbonitrile, dissolved in ethanol, was examined in the 200–400 nm range. nih.gov The electronic transitions observed are typically π-π* transitions associated with the aromatic rings. The planarity of the biphenyl system significantly influences the UV-Vis spectrum; greater coplanarity leads to a red shift (longer λmax) and increased molar absorptivity (εmax). bspublications.net For biphenyl itself, the λmax is around 252 nm. bspublications.net In substituted biphenyls, the position and intensity of the absorption bands can be altered by the electronic nature of the substituents.
In a study of donor-acceptor biphenyl chromophores, the absorption maxima were found to be dependent on the nature of the donor and acceptor groups, with λmax values ranging from 313 nm to 369 nm. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been used for the determination of this compound derivatives, such as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile. researchgate.netnih.gov This technique allows for the sensitive and selective detection of these compounds. researchgate.netnih.gov The mass spectrum of a molecule provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. For example, the molecular weight of 4'-methylbiphenyl-2-carbonitrile is 193.24 g/mol . nih.gov
Table 3: Mass Spectrometry Data for a this compound Derivative
| Compound | Technique | Key Findings |
| 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile | LC-MS | Enables sensitive and selective determination at trace levels. researchgate.netnih.gov |
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es It provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure in the solid state.
The crystal structure of 4'-methylbiphenyl-2-carbonitrile has been determined by X-ray diffraction. nih.gov This analysis revealed that the dihedral angle between the mean planes of the two benzene (B151609) rings is 44.7°. nih.gov The crystal packing is stabilized by weak intermolecular π-π stacking interactions. nih.gov The ability to obtain single crystals is a prerequisite for this technique. uhu-ciqso.es This method has also been applied to other biphenyl derivatives to elucidate their solid-state conformations. grafiati.comnih.gov
Table 4: Crystallographic Data for 4'-Methylbiphenyl-2-carbonitrile
| Parameter | Value | Reference |
| Crystal System | Not specified in abstract | nih.gov |
| Space Group | Not specified in abstract | nih.gov |
| Dihedral Angle (between benzene rings) | 44.7° | nih.gov |
| Stabilizing Interactions | Weak intermolecular π-π stacking | nih.gov |
Advanced Spectroscopic Techniques for Probing Excited State Dynamics
Understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and materials science. Advanced, time-resolved spectroscopic techniques are used to investigate the dynamics of these excited states, including processes like fluorescence, phosphorescence, and intersystem crossing.
Ultrafast spectroscopic techniques, such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy (TAS), can probe excited state lifetimes and the formation of transient species on femtosecond to microsecond timescales. rsc.org These methods have been used to study the excited state dynamics of various chromophores, including those with potential for thermally activated delayed fluorescence (TADF). rsc.org While specific studies on the excited state dynamics of this compound itself are not detailed in the provided context, the investigation of related multibranched chromophores and other molecular systems highlights the capabilities of these techniques to unravel complex photophysical processes. rsc.orgnih.gov These studies often involve investigating the influence of solvent polarity and molecular structure on the excited state pathways. acs.org
Reaction Mechanisms and Reactivity of Biphenylene 2 Carbonitrile
C-H Bond Functionalization Directed by the Nitrile Group
The nitrile group is an effective directing group in transition metal-catalyzed C-H functionalization, enabling the selective formation of new bonds at positions that might otherwise be unreactive. This strategy has been successfully applied to biphenylene (B1199973) systems for the synthesis of complex biaryl compounds.
Detailed research findings indicate that both palladium and rhodium catalysts are effective in mediating these transformations. Palladium(II)-catalyzed C-H bond activation, using the cyano group for direction, has been employed to synthesize various biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. acs.orgnih.gov This process typically occurs in a trifluoroacetic acid (TFA) medium and provides moderate to good yields. acs.orgnih.gov
Rhodium(III)-catalyzed reactions have also been developed, offering an efficient pathway for the ortho-C−H arylation of benzimidate derivatives, which serve as both a directing group and a precursor to the nitrile functionality. acs.orgacs.orgrsc.org These reactions can be performed with arylsilanes in water, representing a sustainable approach to biphenyl-2-carbonitrile synthesis. acs.orgacs.org
Beyond ortho-functionalization, the nitrile group can direct C-H activation at remote positions. A notable example is the nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biphenyl (B1667301) compounds. nih.gov This remote selectivity is achieved using a palladium-silver heterodimeric transition state, where substituted 2-pyridone ligands play a crucial role in the concerted metalation-deprotonation step. nih.gov This method provides a powerful tool for modifying the biphenyl core, as the directing nitrile group can be readily converted into other valuable functional groups. nih.gov
| Catalyst System | Reactants | Reaction Type | Key Features |
| Pd(II) / TFA | Aryl nitrile, Aryl halide | ortho-C-H Arylation | Cyano group acts as a direct directing group. acs.orgnih.gov |
| [Cp*RhCl₂]₂ / AgSbF₆ | Benzimidate, Arylsilane | ortho-C-H Hiyama Coupling | Benzimidate is a precursor to the directing nitrile group; reaction proceeds in water. acs.orgacs.org |
| Pd(OAc)₂ / AgOAc | Biphenylnitrile, Olefin | meta-C-H Olefination | Achieves remote functionalization via a Pd-Ag heterodimeric transition state. nih.gov |
Radical Cascade Reactions Involving Biphenylene-2-carbonitrile Scaffolds
This compound derivatives are excellent substrates for radical cascade reactions, enabling the rapid construction of complex, polycyclic nitrogen-containing heterocycles. The cyano group often participates directly in these cascades, acting as an efficient radical acceptor to generate an iminyl radical, which then undergoes further cyclization. acs.org
A prominent example is the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1′-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls. acs.orgnih.gov This reaction forms three C(sp³)–C(sp²) bonds, one C(sp²)–N bond, and three new rings in a single step to produce tetrahydrobenzo[mn]cyclopenta[b]acridines. acs.orgnih.govfigshare.com The mechanism involves the addition of a carbon-centered radical to the alkyne, followed by a series of intramolecular radical cyclizations, including an insertion into the nitrile group. acs.org
Palladium catalysis has also been utilized to initiate similar radical cascades. The reaction of 3-arylethynyl-[1,1′-biphenyl]-2-carbonitriles with cyclobutanone (B123998) oxime esters and a sulfur dioxide source (DABSO) leads to cyanoalkylsulfone-containing cyclopenta[gh]phenanthridines. rsc.org This transformation proceeds via cleavage of a C–C bond and insertion of SO₂. rsc.org These methods are valued for their high bond-forming efficiency and ability to generate significant molecular complexity from relatively simple starting materials under mild conditions. acs.orgrsc.org
| Reaction Type | Substrate | Reagents | Product |
| Visible-Light-Promoted Radical Cascade | 3-Ethynyl-[1,1′-biphenyl]-2-carbonitrile | Unsaturated α-bromocarbonyl, Photocatalyst | Tetrahydrobenzo[mn]cyclopenta[b]acridine acs.orgnih.gov |
| Palladium-Catalyzed Radical Cascade | 3-Arylethynyl-[1,1′-biphenyl]-2-carbonitrile | Cyclobutanone oxime ester, DABSO, Pd catalyst | Cyanoalkylsulfone-containing cyclopenta[gh]phenanthridine rsc.org |
| Manganese-Mediated Radical Cascade | 3-Isocyano-[1,1′-biphenyl]-2-carbonitrile | Arylboronic acid, Mn(OAc)₃ | Pyrrolopyridine-fused phenanthridine (B189435) researchgate.net |
Cycloaddition Reactions and Alkyne Insertions of Nitrile Moieties
The unique electronic and structural features of this compound allow it to participate in cycloaddition and insertion reactions. The nitrile group can react with alkynes in [2+2+2] cycloadditions to construct pyridine (B92270) rings, an atom-economical method for synthesizing heterocyclic systems. clockss.orgrsc.org These reactions are typically catalyzed by various transition metal complexes and involve the formation of a metallacyclopentadiene intermediate followed by insertion of the nitrile's C≡N bond. clockss.org
Furthermore, the strained four-membered ring of the biphenylene core is susceptible to cleavage and insertion by organometallic species, making it a precursor to 2,2′-biphenyl moieties that can be incorporated into larger polycyclic aromatic systems. researchgate.net While this reactivity is characteristic of the parent biphenylene, it underscores the potential of the this compound scaffold in transition metal-mediated annulations.
Intramolecular insertion of an alkyne into a nitrile group is another powerful transformation. researchgate.net In appropriately designed substrates, such as 3-arylethynyl-[1,1′-biphenyl]-2-carbonitriles, a cascade reaction can be initiated that involves intramolecular alkyne insertion into the nitrile, leading to fused heterocyclic products. rsc.org
Electrophilic and Nucleophilic Substitution Pathways on this compound
The reactivity of this compound towards substitution reactions is governed by the electronic nature of both the biphenylene core and the nitrile substituent. Electrophilic substitution on the parent biphenylene occurs preferentially at the 2-position (the β-position). researchcommons.org In this compound, the nitrile group is strongly deactivating and meta-directing relative to its position on the benzene (B151609) ring. Therefore, a second electrophilic substitution is expected to occur predominantly at the C-6 position, which is meta to the C-2 carbon bearing the nitrile and is also a β-position of the biphenylene system. researchcommons.org
The nitrile group itself is susceptible to nucleophilic attack at the electrophilic carbon atom. A key reaction is the nucleophilic addition of Grignard reagents, which converts the nitrile into an N-H imine intermediate. rsc.org This intermediate can then undergo copper-catalyzed intramolecular C-N bond formation to yield phenanthridine derivatives. rsc.org The this compound scaffold also participates in nucleophilic substitution reactions for C-N coupling, a pathway used in the synthesis of sartan-based pharmaceuticals. rsc.org
Oxidative and Reductive Transformations of this compound
This compound can undergo various oxidative and reductive transformations targeting either the nitrile group or the aromatic system. The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative), which is a common and synthetically useful transformation. The aromatic biphenyl core can also be reduced under more forcing conditions, such as with lithium metal in liquid ammonia, to yield tetrahydro-1,1′-biphenyl derivatives. rsc.org
Oxidative reactions can also be performed. For instance, substituted methyl-biphenyl-carbonitriles can undergo selective benzylic bromination at the methyl group, demonstrating functional group tolerance. google.com Under certain conditions, the biphenyl core itself can be oxidized to form corresponding quinones. Additionally, the nucleophilic addition of Grignard reagents to the nitrile followed by copper-catalyzed cyclization is an oxidative process that relies on molecular oxygen to complete the catalytic cycle, leading to the formation of an aromatic phenanthridine ring system. rsc.org
Applications of Biphenylene 2 Carbonitrile in Advanced Chemical Research
Design and Synthesis of Ligands for Coordination Chemistry and Catalysis
The distinct structural and electronic properties of the biphenylene (B1199973) scaffold make it an attractive component in the design of sophisticated ligands for metal complexes. The presence of the carbonitrile group provides a key coordination site and influences the electronic characteristics of the resulting compounds.
Development of Cyclometalated Iridium(III) Complexes for Light-Emitting Electrochemical Cells (LECs)
Biphenylene-2-carbonitrile derivatives have been successfully employed as cyclometalating ligands in the synthesis of cationic iridium(III) complexes for use in light-emitting electrochemical cells (LECs). These devices are of significant interest for low-cost, large-area lighting and display applications.
In one notable study, a series of blue-to-yellow emitting ionic Ir(III) complexes were developed using 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile as the primary cyclometalating C^N ligand. These complexes, with the general structure [(C^N)2Ir(N^N)]+[PF6], exhibit a distorted octahedral geometry around the central iridium ion. The biphenylene-based ligand plays a crucial role in determining the photophysical properties of the complex. By pairing this ligand with various ancillary N^N ligands (such as derivatives of 2,2′-bipyridine), researchers can fine-tune the emission color and performance of the resulting LECs.
One of the most effective complexes from this research, di[4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile]-4,4′-di-tert-butyl-2,2′-bipyridyl iridium(III) hexafluorophosphate , demonstrated exceptional performance. The LEC device fabricated with this complex achieved a remarkable maximum external quantum efficiency (EQE) of 22.15% and a high photoluminescence quantum yield (PLQY) of 70%. rsc.orgresearchgate.netresearchgate.net This high efficiency underscores the potential of this compound-based ligands in creating state-of-the-art phosphorescent emitters for next-generation lighting technologies.
Table 1: Performance of an Iridium(III) Complex Featuring a this compound Derivative in an LEC Device
| Parameter | Value | Reference |
| Cyclometalating Ligand | 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile | rsc.orgresearchgate.netresearchgate.net |
| Ancillary Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine | rsc.orgresearchgate.netresearchgate.net |
| Photoluminescence Quantum Yield (PLQY) | 70% | rsc.orgresearchgate.netresearchgate.net |
| Maximum External Quantum Efficiency (EQE) | 22.15% | rsc.orgresearchgate.netresearchgate.net |
| Emission Wavelength | 532 nm (Blue-Green) | rsc.orgresearchgate.netresearchgate.net |
Role of this compound as a Cyclometalating Ligand in Photophysical Research
In the context of photophysical research, this compound acts as a potent cyclometalating ligand that significantly influences the electronic structure and luminescent properties of metal complexes, particularly those of heavy metals like iridium. uni-regensburg.denih.govresearchgate.netnih.gov Cyclometalation, the formation of a metallacycle through an intramolecular C-H activation, leads to robust complexes with desirable photophysical characteristics.
The biphenylene moiety contributes to the ligand's rigid structure, which can enhance the quantum yield of the resulting complex by reducing non-radiative decay pathways. researchgate.net The nitrile (-CN) group is a strong electron-withdrawing group, which allows for the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. rsc.org This electronic tuning is fundamental to controlling the emission color and redox properties of the molecule. rsc.orgrsc.org The strong spin-orbit coupling of the iridium ion facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. The properties of the biphenylene-based ligand are critical in modulating the energy of this triplet state, thereby determining the emission wavelength. researchgate.netmdpi.comanalis.com.my
Development of Chemoresponsive Materials and Liquid Crystals
The cyanobiphenyl unit is a cornerstone in the field of liquid crystals (LCs). Molecules such as 4'-alkyl-4-biphenylcarbonitrile are well-known for forming nematic and smectic liquid crystal phases, which are the basis for liquid crystal displays (LCDs). The elongated, rigid shape of the biphenyl (B1667301) core combined with the strong dipole moment of the terminal cyano group promotes the necessary intermolecular interactions for the formation of these mesophases.
However, while the cyanobiphenyl framework is extensively studied, the application of the structurally distinct this compound in liquid crystals is not well-documented in the available literature. The key difference lies in the core structure: biphenyls have a single bond between the phenyl rings allowing for torsional rotation, whereas biphenylene has a fused, planar, and more rigid structure due to its central four-membered ring. This rigidity and planarity would significantly alter the intermolecular packing and, consequently, the mesophase behavior. While there is a patent related to luminescent liquid crystal polymers containing an alpha-cyanobiphenylene structure, detailed research on the specific role of this compound as a mesogen in chemoresponsive or liquid crystalline materials remains an area for future exploration. google.com
Supramolecular Assembly and Self-Organization Studies of Biphenyl Systems
Supramolecular assembly provides a powerful bottom-up approach to creating highly ordered nanostructures on surfaces. In this context, the terminal cyano group of this compound and its derivatives can play a crucial role in directing self-organization. The nitrile group is an effective coordinating ligand for metal atoms, enabling the formation of metal-organic coordination networks (MOCNs).
Research has demonstrated that porphyrin molecules functionalized with cyanobiphenylene substituents can self-assemble on silver surfaces. researchgate.netunivie.ac.at Upon the addition of metal atoms such as gadolinium, a square-planar coordination motif forms, driven by the interaction between the metal centers and the cyano groups of four adjacent molecules. researchgate.netacs.org This results in a highly regular, grid-like nanoporous network. This work highlights the ability of the cyanobiphenyl moiety to act as a programmable "molecular glue" in surface-based self-assembly.
While these studies utilize a cyanobiphenylene unit rather than the specific this compound isomer, they establish a key principle: the cyano group is an effective directional controller in supramolecular assembly. The defined geometry and rigidity of the biphenylene core in this compound make it a promising candidate for constructing robust and well-defined 2D supramolecular architectures on various substrates.
This compound as a Building Block in Complex Organic Molecule Synthesis
The unique structure of biphenylene, featuring a strained, anti-aromatic four-membered ring fused to two aromatic six-membered rings, makes it a valuable building block for more complex molecules. The presence of the nitrile group in this compound further enhances its synthetic utility.
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
This compound serves as a versatile precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and various heterocyclic systems. The biphenylene core can be incorporated into larger acene-type structures, where its presence can modify the electronic properties and stability of the final molecule.
The true synthetic versatility of this compound lies in the reactivity of the nitrile group. This functional group can be transformed into a variety of other functionalities, each opening up new synthetic pathways:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form biphenylene-2-carboxylic acid. This carboxylic acid can then be used in esterification, amidation, or as a directing group for further C-H activation reactions on the aromatic core.
Reduction: The nitrile group can be reduced to form biphenylene-2-aminomethane. This primary amine is a key functional group for synthesizing amides, imines, and other nitrogen-containing structures.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles or with other reagents to construct triazoles, pyridines, or pyrimidines, thereby fusing a heterocyclic ring onto the biphenylene framework.
This array of possible transformations allows chemists to use this compound as a starting point for constructing complex, functional molecules with potential applications in organic electronics and materials science. acs.org
Scaffold Utilization in Medicinal Chemistry Research for Library Synthesis
The biphenylene core, a recurring motif in biologically active compounds, is recognized for its ability to orient substituents in a well-defined three-dimensional space, a crucial feature for molecular recognition by biological targets. This compound, in particular, offers a strategic advantage in the synthesis of compound libraries for drug discovery. The nitrile group serves as a versatile chemical handle, allowing for a wide array of chemical modifications to generate a diverse set of derivatives.
While the direct use of this compound as a central scaffold for large combinatorial libraries is not yet extensively documented in publicly available research, the synthesis of various substituted biphenyl-2-carbonitrile derivatives highlights its potential. nih.gov Medicinal chemists utilize such scaffolds to create focused libraries of compounds for screening against various biological targets. The general strategy involves the modification of the nitrile group or the functionalization of the biphenylene ring system to explore the structure-activity relationships (SAR) of potential drug candidates.
The construction of these libraries often involves parallel synthesis techniques, where a common core, such as this compound, is reacted with a set of diverse building blocks to rapidly generate a multitude of distinct molecules. This approach accelerates the early stages of drug discovery by providing a broad chemical space for high-throughput screening.
Table 1: Key Data on Biphenyl Scaffolds in Medicinal Chemistry
| Feature | Description | Reference |
| Scaffold Type | Biphenyl and its derivatives | nih.gov |
| Key Functional Group | Nitrile (in the case of this compound) | |
| Application | Synthesis of combinatorial libraries for drug discovery | nih.gov |
| Advantages | Rigid structure for defined substituent orientation, versatile chemical handle for diversification |
Role in Photocatalytic Systems and Mechanistic Investigations
The unique electronic properties of biphenylene systems have drawn attention to their potential applications in photocatalysis. Photocatalysis harnesses light energy to drive chemical reactions, offering a green and sustainable alternative to traditional synthetic methods. While specific studies detailing the direct use of this compound as a primary photocatalyst are limited, its structural motifs are relevant to the broader field of photoredox catalysis. princeton.edubeilstein-journals.orgnih.gov
Mechanistic investigations in photocatalysis often focus on understanding the fundamental steps of light absorption, electron transfer, and the generation of reactive intermediates. nih.gov Compounds with biphenylene-like structures can, in principle, act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate a chemical reaction. The nitrile group in this compound could also influence its photophysical properties and its interaction with other components in a photocatalytic system.
Theoretical and experimental studies on related aromatic nitriles provide insights into the potential photochemical behavior of this compound. For instance, studies on the photochemistry of acrylonitrile have explored its isomerization reactions and the role of conical intersections in its photochemical pathways. nih.gov Such fundamental investigations are crucial for designing novel photocatalytic systems and understanding the mechanisms of light-induced transformations.
Further research is needed to fully elucidate the specific role and potential of this compound in photocatalytic applications. This could involve studying its photophysical properties, such as its absorption and emission spectra, excited-state lifetimes, and quantum yields, as well as its performance in model photocatalytic reactions.
Table 2: Research Focus in Photocatalysis Relevant to Biphenylene Structures
| Research Area | Description | Potential Relevance to this compound |
| Mechanistic Studies | Elucidation of reaction pathways in photocatalysis, including electron and energy transfer processes. nih.gov | Understanding the potential role of the biphenylene core and nitrile group in light absorption and energy transfer. |
| Photoredox Catalysis | Use of light to generate potent oxidants and reductants for chemical synthesis. princeton.edubeilstein-journals.org | The electronic properties of the biphenylene system may be tunable for specific redox applications. |
| Development of Novel Photosensitizers | Design and synthesis of new molecules that can efficiently absorb and utilize light energy. | This compound could serve as a scaffold for new photosensitizers with tailored properties. |
Future Directions and Emerging Research Avenues for Biphenylene 2 Carbonitrile
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The synthesis of complex polycyclic aromatic hydrocarbons like biphenylene-2-carbonitrile presents a significant challenge, making it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. chemscene.comliverpool.ac.ukwikipedia.org
For a molecule like this compound, AI could be employed to:
Retrosynthetic Analysis: AI-powered platforms can analyze the target molecule and suggest disconnection pathways, identifying potential precursors and reaction sequences that may not be immediately obvious to a human chemist. chemscene.com
Reaction Condition Optimization: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for challenging steps, such as the formation of the strained four-membered ring of the biphenylene (B1199973) core or the introduction of the nitrile group.
Predictive Modeling of Properties: AI can predict the physicochemical properties of this compound, such as its solubility, stability, and electronic characteristics, even before it is synthesized. This allows for the in silico screening of potential applications, guiding synthetic efforts toward the most promising targets.
| Step | AI/ML Application | Potential Precursors Identified by AI |
| 1. Retrosynthesis | Suggest disconnection points on the this compound scaffold. | 2-Bromobiphenylene, 2-Iodobiphenylene, Biphenylene-2-boronic acid |
| 2. Forward Synthesis Prediction | Identify suitable cross-coupling reactions and cyanation methods. | Palladium-catalyzed cyanation of a halogenated biphenylene. |
| 3. Condition Optimization | Predict optimal catalyst, ligands, and solvents for the predicted reactions. | Pd(CN)₂, Zn(CN)₂, various phosphine (B1218219) ligands. |
It is important to note that while AI can provide powerful predictive tools, experimental validation remains crucial.
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The strained central four-membered ring of the biphenylene core imparts unique reactivity compared to its more flexible biphenyl (B1667301) counterpart. researchgate.net The C-C bonds of this central ring have a lower bond dissociation energy, making them susceptible to cleavage by various organometallic species. researchgate.net The introduction of a nitrile group, a strong electron-withdrawing group, is expected to significantly influence the reactivity of the biphenylene scaffold.
Future research could explore:
Regioselective C-C Bond Activation: Investigating how the nitrile group directs the regioselective cleavage of the central C-C bonds in the presence of transition metal catalysts. This could open up new pathways for the synthesis of complex polycyclic aromatic compounds. acs.org
Catalytic Annulation Reactions: Using this compound as a building block in palladium-catalyzed annulation reactions to construct novel extended π-systems with potential applications in materials science. rsc.org
Functionalization of the Aromatic Rings: Studying the electrophilic and nucleophilic aromatic substitution reactions on the benzene (B151609) rings of this compound. The nitrile group's directing effects will likely lead to unique substitution patterns.
The table below outlines potential catalytic transformations involving this compound.
| Reaction Type | Potential Catalyst | Expected Outcome |
| C-C Bond Cleavage/Annulation | Rhodium or Palladium complexes | Formation of novel polycyclic aromatic hydrocarbons. |
| Cross-Coupling Reactions | Palladium or Nickel catalysts | Functionalization at other positions of the biphenylene core. |
| Reduction of Nitrile Group | Hydrogenation catalysts | Synthesis of aminomethyl-biphenylene derivatives. |
Advanced Materials Science Applications Beyond Current Scope
The unique electronic properties of the biphenylene core, combined with the functionality of the nitrile group, make this compound a promising candidate for advanced materials. The biphenylene network, a 2D polymer of biphenylene, is predicted to have metallic properties and potential applications in nanoelectronics. researchgate.netacs.org
Future research could focus on:
Organic Electronics: Investigating the use of this compound as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrile group can enhance electron affinity and influence molecular packing, which are crucial for device performance. researchgate.net
Porous Materials: Employing this compound as a synthon for the creation of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). The rigid structure and the coordinating ability of the nitrile group could lead to materials with high porosity and specific gas adsorption properties.
Liquid Crystals: Exploring the potential of this compound derivatives as components of liquid crystalline materials. The rigid, planar core is a common feature in many liquid crystals. biointerfaceresearch.com
The predicted electronic properties of a hypothetical biphenylene-based polymer incorporating the 2-carbonitrile moiety are presented below.
| Property | Predicted Characteristic | Potential Application |
| Electron Affinity | High | n-type semiconductor in OFETs |
| Band Gap | Tunable through derivatization | Emitter in OLEDs |
| Charge Carrier Mobility | Anisotropic | Directional charge transport in electronic devices |
Interdisciplinary Research with Emerging Fields in Chemical Science
The distinctive characteristics of this compound position it at the intersection of several emerging fields in chemical science.
Supramolecular Chemistry: The planar structure and potential for π-π stacking interactions make this compound an interesting component for self-assembling systems. The nitrile group can also participate in non-covalent interactions, such as halogen bonding and hydrogen bonding with appropriate partners.
Chemical Sensing: The electronic properties of the biphenylene core are sensitive to its environment. Functionalized biphenylene derivatives could be developed as fluorescent or colorimetric sensors for ions or small molecules. The nitrile group can act as a binding site for specific analytes.
Nanomaterials Science: The functionalization of 2D materials like the biphenylene network with molecules such as this compound could lead to hybrid materials with tailored properties. chemrxiv.org For instance, the covalent attachment of this compound could be used to tune the electronic and surface properties of the biphenylene network. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Biphenylene-2-carbonitrile, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by referencing analogous furan-carbonitrile syntheses . Key parameters include solvent polarity (e.g., toluene vs. DMF), catalyst selection (e.g., palladium for cross-coupling), and reaction temperature (80–120°C). Yield optimization requires iterative monitoring via TLC/HPLC and adjusting stoichiometric ratios of intermediates.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution NMR (¹H/¹³C) confirms regiochemistry, while FT-IR identifies nitrile stretching (~2220 cm⁻¹). Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and GC-MS for low-boiling impurities. Reference standards for biphenyl derivatives (e.g., hydroxybiphenyls) provide calibration benchmarks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, fume hoods, and sealed reaction vessels to avoid inhalation/contact. Spill management requires neutralization with activated carbon and disposal per hazardous waste guidelines. Toxicity data from structurally similar biphenyl-carbonitriles suggest acute exposure risks; pre-experiment risk assessments are mandatory .
Advanced Research Questions
Q. How can computational models predict the electronic properties of this compound, and what experimental validations are required?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. Experimental validation includes cyclic voltammetry (to measure redox potentials) and UV-Vis spectroscopy (to correlate absorption bands with computed transitions). Discrepancies between theory and experiment may indicate solvent effects or aggregation .
Q. What strategies resolve contradictions in reported reactivity data of this compound across different studies?
- Methodological Answer : Systematic meta-analysis of literature data (e.g., via High Production Volume Chemical data frameworks) identifies variables like solvent polarity, catalyst loading, and moisture sensitivity. Controlled replication studies under inert atmospheres (argon/glovebox) isolate confounding factors. Statistical tools (e.g., ANOVA) quantify reproducibility .
Q. How does the biphenylene framework influence the regioselectivity of carbonitrile functionalization reactions?
- Methodological Answer : Steric and electronic effects from the biphenylene core direct electrophilic substitution (e.g., bromination at para positions). Computational mechanistic studies (DFT/MD simulations) map transition states, while kinetic isotope effects (KIE) experiments validate proposed pathways. Competitive reactions with substituted biphenylenes isolate steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
